3-[2-Oxo-2-(2-thiophen-2-ylmorpholin-4-yl)ethyl]thieno[2,3-d]pyrimidin-4-one
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Overview
Description
3-[2-Oxo-2-(2-thiophen-2-ylmorpholin-4-yl)ethyl]thieno[2,3-d]pyrimidin-4-one is a complex heterocyclic compound that features a thieno[2,3-d]pyrimidin-4-one core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both thiophene and pyrimidine rings in its structure suggests it may exhibit unique biological and chemical properties.
Preparation Methods
The synthesis of 3-[2-Oxo-2-(2-thiophen-2-ylmorpholin-4-yl)ethyl]thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions. One common synthetic route includes the condensation of a thiophene derivative with a pyrimidine precursor under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity, including the use of microwave irradiation and other advanced techniques .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiophene ring, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
Scientific Research Applications
3-[2-Oxo-2-(2-thiophen-2-ylmorpholin-4-yl)ethyl]thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 3-[2-Oxo-2-(2-thiophen-2-ylmorpholin-4-yl)ethyl]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other thieno[2,3-d]pyrimidine derivatives and thiophene-based molecules. Compared to these compounds, 3-[2-Oxo-2-(2-thiophen-2-ylmorpholin-4-yl)ethyl]thieno[2,3-d]pyrimidin-4-one is unique due to the presence of the morpholine ring, which may enhance its biological activity and chemical stability. Some similar compounds include:
- Thieno[2,3-d]pyrimidine derivatives
- Thiophene-based analogs
- Pyrimidine derivatives with different substituents .
Properties
IUPAC Name |
3-[2-oxo-2-(2-thiophen-2-ylmorpholin-4-yl)ethyl]thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S2/c20-14(9-19-10-17-15-11(16(19)21)3-7-24-15)18-4-5-22-12(8-18)13-2-1-6-23-13/h1-3,6-7,10,12H,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEKTEHFJMCMHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CN2C=NC3=C(C2=O)C=CS3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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